molecular formula C9H9IO3 B136762 Methyl 4-iodo-2-methoxybenzoate CAS No. 148490-97-5

Methyl 4-iodo-2-methoxybenzoate

Cat. No. B136762
Key on ui cas rn: 148490-97-5
M. Wt: 292.07 g/mol
InChI Key: MCNOTXROWOGSGU-UHFFFAOYSA-N
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Patent
US07064120B2

Procedure details

4-Amino-2-methoxybenzoic acid methyl ester (3.0 g, 16.6 mmol) was suspended in water (40 mL) and concentrated sulfuric acid (10 mL). The suspension was cooled in an ice/salt water bath, and an aqueous solution (10 mL) of sodium nitrite (1.26 g, 18.3 mmol) was added dropwise so that the temperature remained close to 0° C. After the addition, a homogeneous, yellow-green solution was obtained. An aqueous solution (60 mL) of potassium iodide (3.02 g, 18.2 mmol) and iodine (2.31 g, 9.1 mmol) was then added dropwise, and the reaction stirred for an additional 1 hour. The reaction mixture was then extracted with ethyl acetate, the organic extracts were combined and washed with 1 N sodium thiosulfate, 1 N sodium hydroxide and brine. After drying over anhydrous sodium sulfate the solution was filtered and concentrated in vacuo to give 2.7 g of the title product as an orange oil which was used in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
2.31 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][C:5]=1[O:11][CH3:12].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:23].[K+].II>O>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([I:23])=[CH:6][C:5]=1[O:11][CH3:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N)OC)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
2.31 g
Type
reactant
Smiles
II
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice/salt water bath
CUSTOM
Type
CUSTOM
Details
remained close to 0° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
a homogeneous, yellow-green solution was obtained
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
washed with 1 N sodium thiosulfate, 1 N sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate the solution
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)I)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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